ZTZ240 vs. Retigabine – Distinct Binding Domains and Activation Mechanisms Revealed by Cryo-EM Structure
High-resolution cryo-electron microscopy (cryo-EM) structures of the human KCNQ2 channel in complex with activators definitively show that ZTZ240 and retigabine engage distinct binding sites and utilize different activation mechanisms. ZTZ240 binds directly at the voltage-sensing domain (VSD) and stabilizes it in the activated state, whereas retigabine binds at the pore domain and activates the channel through an allosteric modulation [1].
| Evidence Dimension | Binding site and mechanism of activation |
|---|---|
| Target Compound Data | Binds at voltage-sensing domain (VSD); Direct stabilization of activated state |
| Comparator Or Baseline | Retigabine: Binds at pore domain; Allosteric modulation |
| Quantified Difference | Qualitative (mechanistic distinction); No quantitative metric applicable |
| Conditions | Cryo-EM structure determination of human KCNQ2 channel in complex with ligands |
Why This Matters
This mechanistic differentiation is critical for users designing experiments to probe specific aspects of channel gating or for those seeking to avoid the allosteric modulation and potential off-target effects associated with pore domain binders like retigabine.
- [1] Li X, et al. Molecular basis for ligand activation of the human KCNQ2 channel. Cell Res. 2021;31(1):52-61. View Source
